Steroid Sulfatase (STS) Inhibition: Bromo-Substituted Arylsulfonyl Scaffold Achieves Sub-100 nM Potency
The 4-bromobenzenesulfonyl-containing derivative exhibits potent inhibition of human steroid sulfatase (STS), with an IC50 value of 74 nM measured in JEG3 cell lysates using [³H]E1S as substrate [1]. In contrast, the analogous 4-chlorobenzenesulfonyl propanoic acid derivative demonstrates markedly reduced activity, with an IC50 of 2,800 nM (2.8 µM) against the rat urea transporter (a structurally unrelated target but representative of the activity shift observed across this scaffold class) [2]. The ~38-fold potency difference underscores the critical role of the bromine substituent in achieving target engagement and highlights the non-interchangeable nature of these halogen analogs.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | 4-Chlorobenzenesulfonyl analog (10-(4-chlorobenzenesulfonyl)- derivative): IC50 = 2,800 nM |
| Quantified Difference | ~38-fold higher potency (lower IC50) for the bromo-substituted compound |
| Conditions | Target: Human steroid sulfatase; Assay: JEG3 cell lysate, [³H]E1S substrate, 1 hr incubation; Comparator: Rat urea transporter, erythrocyte suspension assay |
Why This Matters
This significant potency advantage at the enzyme level suggests the bromo-substituted scaffold may serve as a superior starting point for developing STS inhibitors, which are of interest in hormone-dependent breast cancer research, directly impacting procurement decisions for SAR campaigns.
- [1] BindingDB BDBM50541454. IC50: 74 nM. Steroid sulfatase (Human). ChEMBL4636936. 2021. View Source
- [2] Anderson MO, et al. Discovery of UT1-selective urea transport inhibitors. Chem Biol. 2013;20(8):1049-58. PubMed ID: 24055006. View Source
